N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide -

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide

Catalog Number: EVT-5642442
CAS Number:
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

  • Compound Description: This compound was synthesized and investigated for its potential antitubercular activity []. Docking studies suggested its potential to inhibit the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis.

N,N-Dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine

  • Compound Description: This compound and its analogues were synthesized and evaluated for their serotonergic activity []. They were found to be potent and selective agonists for 5-HT1D receptors. One derivative, MK-462 (10a), demonstrated promising oral bioavailability and rapid absorption.

(2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

  • Compound Description: This compound is a potent human histone deacetylase (HDAC) inhibitor with in vivo antitumor activity []. It demonstrated significant dose-related activity in HCT116 colon and A549 lung tumor models and entered human clinical trials in 2002.

(E)-N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]-N,N′-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide)

  • Compound Description: The crystal structure of this compound has been reported, highlighting its key structural features []. The molecule features a crystallographic inversion center located at the midpoint of the alkene bond and exhibits Br⋯Br contacts between adjacent molecules.

2-(5-Bromo-1H-indol-3-yl)-4-(4-bromophenyl)-5-(4-chlorobenzoyl)-1H-pyrrole-3-carbonitrile dimethyl sulfoxide monosolvate

  • Compound Description: This compound's crystal structure has been determined, revealing the spatial arrangement of its indole and substituted pyrrole components []. The presence of halogenated aryl substituents and a nitrile group highlights potential areas for exploring structure-activity relationships.

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound was synthesized as a potential antiviral agent due to its structural similarity to Brequinar, a compound investigated for SARS-CoV-2 treatment [].

5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile dimethyl sulfoxide monosolvate

  • Compound Description: This compound's crystal structure reveals its conformation and the spatial arrangement of its substituents []. The presence of electron-withdrawing groups like nitro and cyano suggests potential electronic influences on biological activity.

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)

  • Compound Description: HIOC is investigated for its neuroprotective effects []. Systemic administration in a mouse model of optic nerve crush demonstrated partial but significant protection against retinal ganglion cell (RGC) loss.

2-{2-[5-(4-Cyano-5-dicyanomethylidene-2,2-dimethyl-2,5-dihydrofuran-3-yl)penta-2,4-dienylidene]-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl}ethyl 3,5-bis(benzyloxy)benzoate

  • Compound Description: This compound was synthesized and structurally characterized to investigate its potential as a non-linear optical material []. Despite its complex structure, it shares a core indole moiety with N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide, highlighting the versatility of the indole scaffold in diverse chemical syntheses.

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent [].

5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Compound Description: This compound and its N-alkyl derivatives were synthesized via PPh3-catalyzed Knoevenagel condensation using PEG-600 as a green solvent []. This highlights a synthetic strategy that could potentially be adapted for the synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide or its derivatives.

N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide

  • Compound Description: This compound was synthesized via a coupling reaction between tryptamine and ibuprofen using N,N'-dicyclohexylcarbodiimide as a dehydrating agent [].

N-[2-[2-(1-Alkyl-3-oxobutenyl)-1H-indol-3-yl]ethyl]acetamides

  • Compound Description: This class of compounds was synthesized via a multi-step process involving condensation, ring closure, and rearrangement reactions []. The presence of an alkylated butenyl substituent on the indole ring demonstrates a route for introducing structural diversity.

N-Acetyl-N-[2-[1-acetyl-2-[1-(acetyloxy)-1-propenyl]-1H-indol-3-yl]ethyl]acetamides

  • Compound Description: This specific compound class was synthesized through a modified Bischler-Napieralski reaction and subsequent transformations []. The structure features multiple acetyl groups, highlighting a possible strategy for modulating the compound's properties.

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (1)

  • Compound Description: This compound is a naturally occurring algaecide isolated from marine bacteria []. Its synthesis and that of several analogues were achieved via a coupling reaction involving a mixed anhydride.

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrol-2,5-dione acetate salt

  • Compound Description: New crystalline forms of this compound's acetate salt were developed to improve its physicochemical properties []. These forms have potential applications in treating diseases mediated by T-lymphocytes or PKC.

(E)-2-(((2-(1H-indol-3-yl)ethyl)iminio)methyl)-6-bromophenolate

  • Compound Description: This compound's crystal structure has been reported, providing insights into its molecular geometry and packing arrangement []. The presence of a bromo substituent and a phenolate group suggests potential sites for intermolecular interactions.

(E)-5-benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate

  • Compound Description: This Schiff base compound, along with its chloro-substituted analogue, was synthesized and structurally characterized to investigate its antioxidant capacity [].

(E)-Ethyl 2-cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-Indol-3-yl)acrylonitriles

  • Compound Description: These compounds were synthesized through an L-proline-catalyzed Knoevenagel condensation, highlighting a green and efficient synthetic approach []. This methodology could be explored for the preparation of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide or its analogues.

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist []. It exhibits nanomolar affinity for V1b receptors and has shown efficacy in preclinical models of stress, anxiety, and corticotropin secretion.

3-(2,4-Dichlorophenyl)-4(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB 216763)

  • Compound Description: SB 216763 is a selective GSK3β inhibitor []. It demonstrated the ability to reverse the ceiling effect of pharmacological postconditioning with genistein and 17β-estradiol in a rabbit model of myocardial infarction. This effect was attributed to the opening of mitochondrial ATP-dependent potassium channels.

1-Ethyl-4′-(1H-indol-3-ylcarbonyl)-1′-methyl-2,2′′-dioxodispiro[indoline-3,2′-pyrrolidine-3′,3′′-indoline]-4′-carbonitrile dimethyl sulfoxide monosolvate

  • Compound Description: The crystal structure of this complex, polycyclic compound, containing multiple indole/indoline units, has been reported []. The compound's structure, featuring a spirocyclic system and various functional groups, highlights the complexity achievable through synthetic modifications of indole-based scaffolds.

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, hydrochloride (SSR126768A)

  • Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist with a long duration of action []. Its potential application as a tocolytic agent for managing preterm labor is currently being explored.

Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: This compound exhibits two independent molecules in its asymmetric unit, as revealed by its crystal structure []. The presence of a bromo-substituted indole ring suggests its potential as a building block for more complex structures.

1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione

  • Compound Description: This compound crystallizes with four independent molecules in the asymmetric unit, as demonstrated by its crystal structure []. The structure highlights the potential for forming multiple hydrogen bonds due to the presence of hydroxyl and amino groups.

N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide free base

  • Compound Description: Polymorphic forms of this compound's free base and its salts have been prepared to investigate their physicochemical properties and potential applications [, ]. The presence of a methyl-substituted indole ring highlights the possibility of modifying this scaffold for optimizing drug-like properties.

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

  • Compound Description: This chalcone derivative was synthesized and investigated as a potential antimalarial agent through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme [].

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate

  • Compound Description: The crystal structure of this compound has been reported, providing insights into its molecular geometry and intermolecular interactions []. The presence of multiple carbonyl groups and a chromenone moiety suggests potential for engaging in hydrogen bonding and exhibiting biological activity.

Diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Compound Description: This compound's crystal structure reveals a very flattened boat conformation for the 1,4-dihydropyridine ring and highlights the presence of N-H…O hydrogen bonds in its crystal packing [].

2-(1H-indol-3-yl)-2-oxoacetamide and 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide

  • Compound Description: The crystal structures of these compounds highlight the effect of hydrogen bonding on their conformations [].

(S)-Ethyl-2-(2-methoxy-phenylsulfenamido)-3-(1H-indol-3-yl)propanoate

  • Compound Description: This compound was synthesized as a potential inhibitor of acetolactate synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids []. Its crystal structure provides valuable information for understanding its structure-activity relationships.

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

  • Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor []. It effectively reduces leukotriene synthesis in vitro and in vivo and has progressed to clinical trials for treating asthma.

6-(2-Methyl-5-sulfo-1H-indol-3-yl)hexanoic Acid

  • Compound Description: This compound and its analog, 6-(2,3-dimethyl-5-sulfo-1H-indol-3-yl)hexanoic acid, were synthesized via a multistep process involving Fischer indole methodology []. The synthesis highlights the feasibility of introducing sulfonic acid functionality onto the indole ring, a modification that could be explored for N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide.

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

  • Compound Description: This compound's crystal structure shows four independent molecules in the asymmetric unit, highlighting the influence of intermolecular interactions on its packing arrangement [].

3-(1-Benzyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl)acrylonitriles

  • Compound Description: These compounds were synthesized using environmentally friendly, solvent-free conditions, highlighting the growing importance of green chemistry approaches in organic synthesis []. They were also screened for antimicrobial activity.

Ethyl 2-(1H-indol-3-yl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitro-3-(p-tolyl)pyrrolidine-2-carboxylate

  • Compound Description: The crystal structure of this compound has been reported, providing details on its molecular conformation and crystal packing []. The molecule features a pyrrolidine ring with various substituents, including an indole ring, and its crystal structure reveals stabilizing intermolecular interactions.

(Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate

  • Compound Description: This compound's crystal structure highlights an intramolecular N—H⋯O interaction that leads to the formation of an S(6) ring motif []. This structural feature suggests the potential for forming similar interactions in related compounds.

Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

  • Compound Description: The crystal structure of this compound reveals a sofa conformation for the cyclohexene ring and a slight boat conformation for the 1,4-dihydropyridine ring []. The structure also highlights the presence of N—H⋯O hydrogen bonds that contribute to its crystal packing.

(2E,4E)-5-(3,5-Dimethoxy-4-hydroxyphenyl)-N-(2-(4-(1H-indol-3-yl)piperidin-1-yl)ethyl)-2,4-pentadienamide (11)

  • Compound Description: This indolylpiperidine derivative exhibits potent antiallergic activity, demonstrating both antihistaminic and anti-slow-reacting substance (SRS) effects []. It showed potent dual activity with an ED50 of 0.89 mg/kg in an in vivo antianaphylactic assay and an IC50 of 1.43 μM in an in vitro anti-SRS assay.

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

  • Compound Description: SP-10 is a benzamide derivative that demonstrates potent in vitro anti-HIV-1 activity by interfering with actin dynamics, thereby inhibiting viral entry []. It shows a novel mechanism of action compared to existing antiretroviral drugs.

N-[3-Chloro-2-(Substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl)butanamide Derivatives

  • Compound Description: A series of these derivatives were synthesized and evaluated for their α-amylase inhibitory activity, demonstrating their potential as antidiabetic agents []. The study highlights the possibility of designing indole-containing compounds for managing metabolic disorders.

(E)-2-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-3-(1H-indol-3-yl)acrylonitriles

  • Compound Description: These compounds were synthesized using a green chemistry approach involving Knoevenagel condensation and alkylation reactions []. The synthesis highlights the growing importance of environmentally friendly methods in drug discovery and development.

Properties

Product Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c1-13-4-7-16(8-5-13)20(23)21-11-10-17-15(3)22-19-9-6-14(2)12-18(17)19/h4-9,12,22H,10-11H2,1-3H3,(H,21,23)

InChI Key

OEZBFILUNCOOSV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=C(NC3=C2C=C(C=C3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.